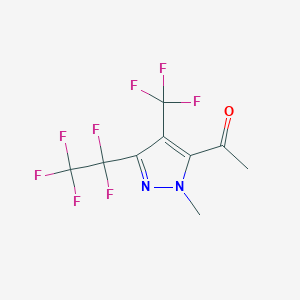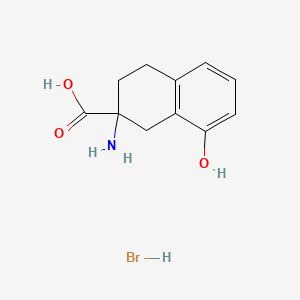
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C11H14BrNO3. It is used primarily in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes both amino and hydroxy functional groups attached to a tetrahydronaphthalene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group transformations to introduce the amino and hydroxy groups . Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which is essential for its use in research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxy group, which affects its reactivity and applications.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, leading to different chemical properties and uses.
Uniqueness
The presence of both amino and hydroxy groups in 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C11H14BrNO3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO3.BrH/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11;/h1-3,13H,4-6,12H2,(H,14,15);1H |
Clave InChI |
PKFUJGCTUNVUHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


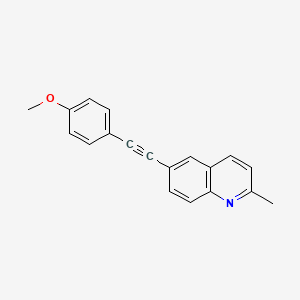
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
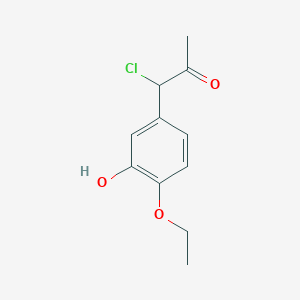

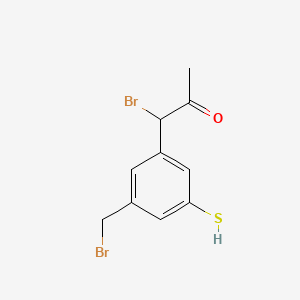
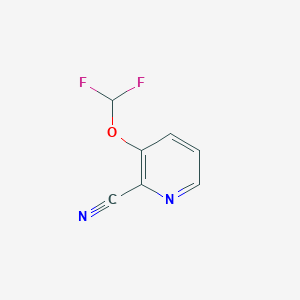
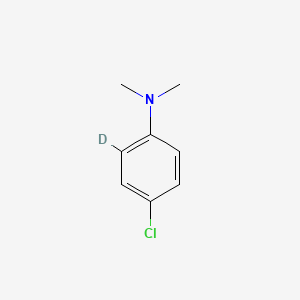
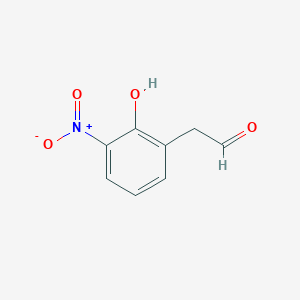
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)

